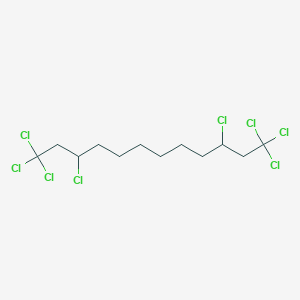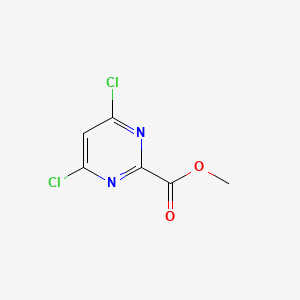![molecular formula C9H14O2S B1424378 (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid CAS No. 1001907-54-5](/img/structure/B1424378.png)
(1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid
Descripción general
Descripción
“(1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid” is a chemical compound . It has a molecular formula of C9H14O2S and a molecular weight of 186.27 g/mol.
Synthesis Analysis
The synthesis of similar compounds has been described in patents. For example, a process for the preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives has been patented . This process involves converting 1,1-cyclopropyldimethanol into the corresponding cyclic sulfite using thionyl chloride .Molecular Structure Analysis
The molecular structure of “(1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid” consists of a cyclopropyl group attached to an acetic acid moiety through a sulfanyl-methyl linkage .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid, while not directly mentioned, is structurally similar to compounds involved in various synthetic and characterization studies. For instance, the synthesis of novel long alkyl chain substituted thiazolidin-4-ones and thiazan-4-one derivatives from 10-undecenoic acid hydrazide has been reported, showcasing the versatility of sulfur-containing compounds in synthesizing heterocyclic compounds with potential biological activities (Rahman et al., 2005). Additionally, the molecular complexes of 1,4-naphthoquinone derivatives, including sulfur atom tethered quinone containing flexible carboxylic acids, have been structurally characterized, highlighting the role of sulfur-containing compounds in forming molecular complexes with diverse structural features (Singh & Baruah, 2011).
Catalytic Applications
Sulfur-containing compounds, similar to (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid, have found use as catalysts in various chemical reactions. For example, silica immobilized sulfuric acid compounds have been employed as recyclable catalysts for the chemoselective synthesis of 1,1-diacetates, demonstrating the utility of sulfur-based catalysts in organic synthesis (Brojeni et al., 2013).
Biological Activity and Pharmaceutical Applications
Although direct information on (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid's biological or pharmaceutical applications was not found, related sulfur-containing compounds have been synthesized and evaluated for biological activities. For instance, novel amino acid bearing Schiff base ligand derivatives have been synthesized and assessed for antioxidant and selective xanthine oxidase inhibitory studies, indicating the potential pharmacological relevance of sulfur-containing compounds (Ikram et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-(prop-2-enylsulfanylmethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-2-5-12-7-9(3-4-9)6-8(10)11/h2H,1,3-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKGIJIEFLDZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC1(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704062 | |
| Record name | (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid | |
CAS RN |
1001907-54-5 | |
| Record name | (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride](/img/structure/B1424297.png)








![4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile](/img/structure/B1424311.png)


